An In-Depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 1-Nonylimidazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. The document details its core chemical and physical properties, expected spectral characteristics, a standard synthesis protocol, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.
Introduction to 1-Nonylimidazole
1-Nonylimidazole is a substituted imidazole derivative featuring a nine-carbon alkyl chain attached to the nitrogen atom at the first position of the imidazole ring.[1] This structure imparts an amphiphilic nature to the molecule, with a hydrophilic imidazole head and a hydrophobic nonyl tail.[2] This duality is central to its utility, influencing its solubility, reactivity, and interaction with biological systems.[1][2] The imidazole ring itself is a crucial heterocyclic aromatic system, known for its presence in biologically active molecules and its ability to coordinate with metal ions.[1] Consequently, 1-Nonylimidazole serves as a valuable building block in organic synthesis, a functional monomer in polymer chemistry, and a promising scaffold for pharmaceutical intermediates.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-Nonylimidazole are rooted in its molecular architecture. The molecule consists of a planar, five-membered aromatic ring containing two nitrogen atoms, which is responsible for its basicity and coordination chemistry. The long, flexible nonyl chain dictates its physical properties like solubility and melting point.[1]
Table 1: Core Properties of 1-Nonylimidazole
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-Nonyl-1H-imidazole | [1] |
| Synonyms | N-Nonylimidazole, 1-Nonylimidazole | [2] |
| CAS Number | 53657-08-2 | [1] |
| Molecular Formula | C₁₂H₂₂N₂ | [1][2] |
| Molecular Weight | 194.32 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents. |[1][2] |
The amphiphilic character of 1-Nonylimidazole makes it an interesting compound for applications involving interfaces, such as in the formation of emulsifiers or as a component in drug delivery systems that need to interact with lipid membranes.[1][2] Its solubility is markedly higher in nonpolar and moderately polar organic solvents compared to aqueous media.[1]
Spectral Characterization (Predicted)
While specific spectral data for 1-Nonylimidazole is not widely published, its structure allows for a reliable prediction of its key spectral features. These predictions are essential for researchers to confirm the identity and purity of the compound after synthesis or during its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the nonyl chain protons.
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Imidazole Protons: The three protons on the imidazole ring would appear in the aromatic region, typically between δ 7.0-8.0 ppm.[3] The proton at the C2 position (between the two nitrogens) would likely be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions would appear as distinct signals, likely singlets or narrow triplets depending on the solvent and resolution.[3]
-
Nonyl Chain Protons: The aliphatic protons of the nonyl chain would appear upfield. The methylene group attached directly to the imidazole nitrogen (N-CH₂) would be the most deshielded of the chain protons, likely appearing as a triplet around δ 4.0-4.2 ppm. The other methylene groups (-CH₂-) would produce a complex multiplet signal around δ 1.2-1.3 ppm, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would provide complementary information.[4][5]
-
Imidazole Carbons: The three carbons of the imidazole ring are expected in the aromatic region (δ 120-140 ppm).[3][6] The C2 carbon, being between two nitrogen atoms, would be the most downfield of the ring carbons.
-
Nonyl Chain Carbons: The carbons of the alkyl chain would appear in the aliphatic region (δ 14-50 ppm). The carbon of the N-CH₂ group would be the most downfield in this group, likely around δ 45-50 ppm. The terminal methyl carbon would be the most upfield signal, around δ 14 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of 1-Nonylimidazole would display characteristic absorption bands corresponding to its functional groups.[7][8][9]
-
C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹ (approx. 3100-3150 cm⁻¹). Aliphatic C-H stretching from the nonyl chain would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[7]
-
C=N and C=C Stretching: Vibrations from the imidazole ring (C=N and C=C bonds) would result in several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: This would be found in the fingerprint region, typically around 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation analysis.[10][11]
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (194.32).
-
Fragmentation Pattern: A prominent fragmentation pathway would be the cleavage of the C-C bonds of the nonyl chain.[11] A significant fragment would likely be observed corresponding to the loss of an octyl radical (C₈H₁₇•), resulting in a peak at m/z 81, which represents the methyl-imidazole cation. Another key fragmentation would be alpha-cleavage at the bond between the first and second carbons of the nonyl chain, leading to a stable imidazolylmethyl cation.
Synthesis and Reactivity
General Synthesis Protocol: N-Alkylation of Imidazole
The most common and straightforward method for synthesizing 1-Nonylimidazole is the N-alkylation of imidazole with a suitable nonyl halide, such as 1-bromononane, in the presence of a base.[1] The base deprotonates the pyrrole-like nitrogen of the imidazole ring, creating a potent nucleophile (the imidazolide anion) that subsequently attacks the electrophilic carbon of the nonyl halide in an Sₙ2 reaction.
Experimental Protocol: Synthesis of 1-Nonylimidazole
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirring solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the imidazolide anion. Causality: Using a strong, non-nucleophilic base like NaH ensures efficient deprotonation without competing in the subsequent alkylation step. An aprotic solvent is chosen to prevent protonation of the highly reactive imidazolide anion.
-
Alkylation: Slowly add 1-bromononane (1.05 eq) to the reaction mixture via a dropping funnel.
-
Reaction: Heat the mixture to 60-70 °C and allow it to react for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH with a few drops of water or methanol.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Interaction of a 1-Nonylimidazole-containing drug with a cell membrane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Nonylimidazole should always be consulted, general safety precautions for alkylimidazoles apply. These compounds should be handled in accordance with good industrial hygiene and safety practices. [12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact. [12]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists. Avoid ingestion and contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [12]
Conclusion
1-Nonylimidazole is a structurally simple yet functionally sophisticated molecule. Its amphiphilic nature, combined with the inherent reactivity and biological relevance of the imidazole core, makes it a highly valuable compound for both materials and life sciences. For researchers, it offers a versatile platform for synthesizing novel polymers with specific recognition or sequestration properties. For drug development professionals, it represents a strategic component for modulating the pharmacokinetic properties of APIs, with significant potential in enhancing membrane permeability and developing novel drug delivery systems like ionic liquids. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to safely and effectively harnessing its full potential.
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